molecular formula C27H28N4O4S B15078407 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15078407
M. Wt: 504.6 g/mol
InChI Key: ILNAMPHXQDZPEE-RWPZCVJISA-N
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Preparation Methods

The synthesis of 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. The starting material, 1-(4-methylbenzyl)-1H-benzimidazole, is reacted with various reagents to introduce the sulfanyl and acetohydrazide groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, mild to moderate temperatures, and specific catalysts depending on the desired transformation. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in protein function. The trimethoxyphenyl moiety may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar compounds to 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide include:

Properties

Molecular Formula

C27H28N4O4S

Molecular Weight

504.6 g/mol

IUPAC Name

2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H28N4O4S/c1-18-9-11-19(12-10-18)16-31-22-8-6-5-7-21(22)29-27(31)36-17-25(32)30-28-15-20-13-23(33-2)26(35-4)24(14-20)34-3/h5-15H,16-17H2,1-4H3,(H,30,32)/b28-15+

InChI Key

ILNAMPHXQDZPEE-RWPZCVJISA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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